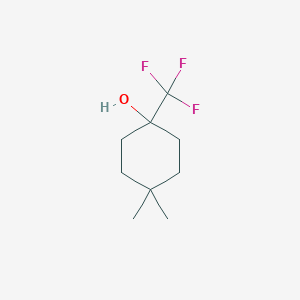

4,4-Dimethyl-1-(trifluoromethyl)cyclohexan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,4-Dimethyl-1-(trifluoromethyl)cyclohexan-1-ol is a chemical compound with the molecular formula C9H15F3O and a molecular weight of 196.21 g/mol . It is characterized by the presence of a cyclohexane ring substituted with two methyl groups and a trifluoromethyl group, along with a hydroxyl group attached to the first carbon atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-1-(trifluoromethyl)cyclohexan-1-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4,4-dimethylcyclohexanone with trifluoromethylating agents in the presence of a suitable catalyst . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure the consistency and safety of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

4,4-Dimethyl-1-(trifluoromethyl)cyclohexan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4,4-dimethyl-1-(trifluoromethyl)cyclohexanone, while reduction can produce various alcohol derivatives .

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound is characterized by a cyclohexanol structure with a trifluoromethyl group and two methyl substituents. Its molecular formula is C9H15F3O, and it has a molecular weight of 196.21 g/mol. The trifluoromethyl group significantly enhances the compound's lipophilicity and stability, making it suitable for diverse applications.

Medicinal Chemistry

-

Pharmacological Potential :

- 4,4-Dimethyl-1-(trifluoromethyl)cyclohexan-1-ol is explored as a pharmacophore in drug design. Its unique structure allows for improved bioavailability and metabolic stability of potential therapeutics. Research indicates that compounds with similar structures can modulate biochemical pathways effectively, making them candidates for developing new drugs targeting various diseases .

- Biological Activity :

Materials Science

- Specialty Chemicals :

-

Synthesis of Fluorinated Compounds :

- It serves as a building block in synthesizing other fluorinated compounds through various chemical reactions, including nucleophilic substitutions and reductions. This versatility is crucial for creating complex organic molecules used in pharmaceuticals and agrochemicals.

Agrochemicals

The compound's unique properties make it a candidate for developing agrochemical agents. Its stability and reactivity can be harnessed to create effective pesticides or herbicides that are less harmful to non-target organisms while maintaining efficacy against pests.

Case Study 1: Pain Modulation

In a controlled study, researchers administered this compound to rats subjected to TRPA1 activation via intraplantar injection of a TRPA1 agonist. The results indicated a significant reduction in nocifensive behaviors, suggesting its potential application in treating inflammatory pain conditions.

| Study | Biological Activity | Methodology | Results |

|---|---|---|---|

| Study A | Antinociceptive | Intraplantar injection in rats | Significant reduction in flinching behavior (p < 0.05) |

Case Study 2: Anti-inflammatory Response

Another study utilized a complete Freund’s adjuvant (CFA) model to assess the anti-inflammatory effects of the compound. Oral administration resulted in significantly alleviated symptoms of mechanical hyperalgesia, demonstrating its therapeutic potential in inflammatory diseases.

| Study | Biological Activity | Methodology | Results |

|---|---|---|---|

| Study B | Anti-inflammatory | CFA-induced pain model | Reduced mechanical hyperalgesia at doses of 10 and 30 mg/kg |

Mécanisme D'action

The mechanism of action of 4,4-Dimethyl-1-(trifluoromethyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function . The trifluoromethyl group can also affect the compound’s reactivity and interactions with other molecules . These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 4,4-Dimethyl-1-(trifluoromethyl)cyclohexan-1-ol include:

- 4,4-Dimethylcyclohexanol

- 4,4-Dimethyl-1-(trifluoromethyl)cyclohexanone

- 4,4-Dimethyl-1-(trifluoromethyl)cyclohexane

Uniqueness

The uniqueness of this compound lies in its combination of a cyclohexane ring with both methyl and trifluoromethyl substituents, along with a hydroxyl group. This unique structure imparts specific chemical and physical properties that make it valuable for various applications .

Activité Biologique

4,4-Dimethyl-1-(trifluoromethyl)cyclohexan-1-ol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group, in particular, is known to enhance the pharmacological properties of organic compounds, making them more effective as therapeutic agents.

Chemical Structure and Properties

The compound can be characterized by its chemical formula, which includes a cyclohexane ring substituted with a trifluoromethyl group and two methyl groups. This unique structure contributes to its biological activity by influencing its interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds containing the trifluoromethyl group often exhibit significant antimicrobial activity. For instance, studies have shown that similar trifluoromethylated compounds demonstrate effectiveness against various bacterial strains due to their ability to disrupt microbial membranes or inhibit essential enzymatic functions .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Trifluoromethylated compounds have been linked to enhanced activity against several cancer cell lines. For example, a study involving similar trifluoromethyl derivatives reported selective cytotoxicity against leukemia and lung cancer cell lines . The presence of the trifluoromethyl group is believed to improve cellular membrane permeability and stability, thus enhancing therapeutic efficacy .

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the compound interacts with specific molecular targets involved in cell signaling pathways related to inflammation and cancer progression. The trifluoromethyl group may enhance binding affinity to these targets, leading to altered cellular responses.

Data Table: Biological Activity Summary

Case Study 1: Anticancer Efficacy

In a notable study conducted by the National Cancer Institute (NCI), a series of trifluoromethylated compounds were evaluated for their anticancer properties. Among these, derivatives similar to this compound showed promising results in inhibiting cell growth in leukemia and non-small cell lung cancer models at concentrations as low as 10−5M .

Case Study 2: Antimicrobial Activity

Another study examined the antimicrobial efficacy of various trifluoromethylated compounds against Gram-positive and Gram-negative bacteria. The results indicated that these compounds exhibited significant inhibitory effects on bacterial growth, suggesting their potential use as novel antimicrobial agents .

Propriétés

IUPAC Name |

4,4-dimethyl-1-(trifluoromethyl)cyclohexan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F3O/c1-7(2)3-5-8(13,6-4-7)9(10,11)12/h13H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTPZFCMZNXOMHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)(C(F)(F)F)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.